4-tert-Butyl-1-nitrosopiperidine

Carcinogenicity Nitrosamine Toxicology In Vivo Comparative Oncology

4-tert-Butyl-1-nitrosopiperidine (CAS 46061-25-0) is a 4-substituted N-nitrosamine with a distinct in vivo profile: preserves upper GI carcinogenicity, delays mortality vs. NPIP, and eliminates liver tumors vs. the 4-phenyl analog. Ideal for esophageal/forestomach carcinogenesis protocols requiring extended observation without hepatic neoplasia. Supports CYP450 activation, DNA-adduct, and Ames assays via retained α-oxidative metabolism. Elevated LogP enables HPLC/GC resolution of 4-substituted congeners in impurity panels. ≥95% purity.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 46061-25-0
Cat. No. B1216326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-1-nitrosopiperidine
CAS46061-25-0
Synonyms4-tert-butylnitrosopiperidine
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCN(CC1)N=O
InChIInChI=1S/C9H18N2O/c1-9(2,3)8-4-6-11(10-12)7-5-8/h8H,4-7H2,1-3H3
InChIKeyXVZWACWGVWVKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-1-nitrosopiperidine (CAS 46061-25-0): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


4-tert-Butyl-1-nitrosopiperidine (C₉H₁₈N₂O, MW 170.25 g/mol) is a cyclic N-nitrosamine characterized by a piperidine ring bearing a tertiary-butyl substituent at the 4-position and a nitroso group on the ring nitrogen. Predicted physicochemical parameters include a density of 1.0±0.1 g/cm³, a boiling point of 266.8±9.0 °C, and an ACD/LogP of 2.13 . The compound is a pale yellow liquid or solid at ambient temperature and is soluble in organic solvents with limited aqueous solubility . It is classified under the nitrosamine hazard category and is handled with appropriate personal protective equipment in research settings [1].

Why 4-tert-Butyl-1-nitrosopiperidine Cannot Be Replaced by Unsubstituted or Differently Substituted N-Nitrosopiperidine Analogs


Substitution at the 4-position of the piperidine ring profoundly modulates in vivo carcinogenic potency, tumor organotropism, and the time-course of toxicity—effects that cannot be predicted solely from the presence of the N-nitroso pharmacophore. In a definitive comparative carcinogenicity study, female F344 rats receiving equimolar concentrations of N-nitrosopiperidine and its 4-substituted derivatives in drinking water exhibited divergent survival, cumulative dose tolerance, and target organ profiles [1]. These data demonstrate that the 4-tert-butyl substituent confers a distinct biological signature relative to the parent compound, the 4-phenyl analog, and the non-carcinogenic 4-cyclohexyl derivative. Consequently, researchers who require a nitrosamine that retains upper gastrointestinal tract carcinogenicity but with altered survival kinetics and without liver tumor induction cannot simply default to the unsubstituted or 4-phenyl compound.

Quantitative Evidence for Differentiated Performance of 4-tert-Butyl-1-nitrosopiperidine Relative to Closest Analogs


Evidence 1: Delayed Mortality and Higher Cumulative Dose Tolerance vs. N-Nitrosopiperidine in Female F344 Rat Carcinogenicity Bioassay

In a head-to-head chronic feeding study in female F344 rats, 4-tert-butyl-1-nitrosopiperidine (t-Bu-NPIP) was compared directly to unsubstituted N-nitrosopiperidine (NPIP) at equimolar concentrations in drinking water. Both compounds induced tumors of the upper gastrointestinal tract (esophagus, forestomach, and tongue). However, the cohort receiving NPIP died significantly earlier and after receiving a smaller cumulative total dose than the cohort administered the 4-tert-butyl derivative [1]. This indicates that the tert-butyl substituent attenuates the acute lethality or accelerates tumor latency relative to the parent nitrosamine, while preserving target organ carcinogenicity.

Carcinogenicity Nitrosamine Toxicology In Vivo Comparative Oncology

Evidence 2: Absence of Liver Tumor Induction vs. 4-Phenyl-N-nitrosopiperidine in the Same Rat Carcinogenicity Model

Within the same comparative study, the 4-phenyl-substituted analog (4-phenyl-NPIP) produced a high incidence of liver tumors—including both hepatocellular carcinomas and angiosarcomas—in addition to upper GI tract tumors. These liver neoplasms were absent in untreated controls and were not reported in the 4-tert-butyl cohort [1]. Thus, despite sharing the N-nitrosopiperidine scaffold and upper GI tract tumorigenicity, the 4-tert-butyl derivative demonstrates a distinct, narrower organotropism, sparing the liver from carcinogenic insult.

Organotropism Liver Carcinogenesis Nitrosamine Structure-Activity Relationship

Evidence 3: Retained Carcinogenicity vs. Non-Carcinogenic 4-Cyclohexyl-N-nitrosopiperidine

The study's critical negative control, 4-cyclohexyl-N-nitrosopiperidine, produced no induced tumors in the same rat model [1]. This result contrasts starkly with the 4-tert-butyl derivative, which was unequivocally tumorigenic in the upper GI tract. This comparison demonstrates that increasing steric bulk alone is insufficient to explain the loss of carcinogenicity; the electronic and/or conformational properties of the cyclohexyl group abolish activity, whereas the tert-butyl group preserves it.

Carcinogenicity Classification Negative Control Structure-Activity Relationship

Evidence 4: Increased Lipophilicity (ACD/LogP) and Boiling Point vs. Unsubstituted N-Nitrosopiperidine

Predicted physicochemical properties from the ACD/Labs Percepta Platform reveal that the 4-tert-butyl group raises the ACD/LogP to 2.13 , compared to 0.41 for N-nitrosopiperidine . This represents a ~1.7 log unit increase, corresponding to an approximately 50-fold higher predicted octanol-water partition coefficient. The boiling point similarly increases from 229.8±9.0 °C to 266.8±9.0 °C, reflecting enhanced intermolecular interactions.

Lipophilicity Partition Coefficient Volatility

Evidence 5: Preserved In Vitro α-Oxidative Metabolism vs. 4-Carboxyl-Substituted N-Nitrosopiperidine

In a structure-activity relationship study measuring nitrogen production as a surrogate for α-oxidative metabolism, 4-carboxyl substitution of N-nitrosopiperidine markedly suppressed metabolism, whereas 4-tert-butyl substitution had little effect [1]. This implies that the tert-butyl group does not hinder metabolic activation via cytochrome P450-mediated α-hydroxylation, the pathway required for conversion to the ultimate DNA-reactive electrophile. The data position the compound as a metabolically competent nitrosamine suitable for studies requiring bioactivation.

Metabolic Activation N-Nitrosamine Metabolism Cytochrome P450

Optimal Research Application Scenarios for 4-tert-Butyl-1-nitrosopiperidine Based on Verified Differentiation Evidence


Esophageal and Forestomach Carcinogenesis Studies Requiring Sustained Dosing Intervals Without Liver Tumor Confounding

The compound's demonstrated upper GI tract tumor induction profile—combined with delayed mortality relative to unsubstituted NPIP and absence of liver tumors compared to the 4-phenyl analog—makes it a targeted tool for esophageal and forestomach carcinogenesis protocols. Researchers can administer the compound over extended observation periods without the confounding effects of concurrent hepatic neoplasia, enabling cleaner histopathological and survival analyses [1].

Positive Control for N-Nitrosamine Carcinogenicity Bioassays with Defined Organotropism

Unlike the non-carcinogenic 4-cyclohexyl analog, 4-tert-butyl-1-nitrosopiperidine reliably induces tumors in the upper GI tract. It can serve as a structurally defined positive control in nitrosamine screening batteries, where in-class substitution effects on carcinogenicity are being systematically evaluated [1].

Metabolic Activation Studies Requiring a Non-Sterically Hindered N-Nitrosopiperidine Substrate

The compound's preserved α-oxidative metabolism—in contrast to the suppressed metabolism of 4-carboxyl derivatives—makes it suitable for in vitro cytochrome P450 activation assays, DNA-adduct formation studies, and mutagenicity testing in Salmonella/microsome systems where metabolic competence is a prerequisite [2].

Physicochemical Method Development Leveraging Distinct Lipophilicity for Chromatographic Separation of Nitrosamine Impurity Panels

The ~1.7 log unit increase in LogP compared to unsubstituted N-nitrosopiperidine provides a measurable retention time shift in reversed-phase HPLC and GC methods. Analytical chemists developing nitrosamine impurity panels for pharmaceutical products can exploit this difference to achieve baseline separation of 4-substituted congeners .

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